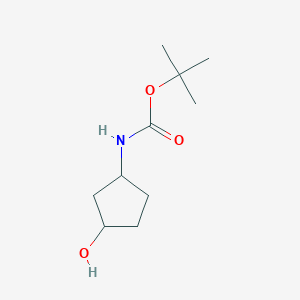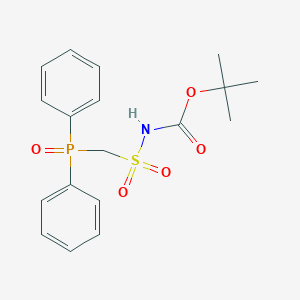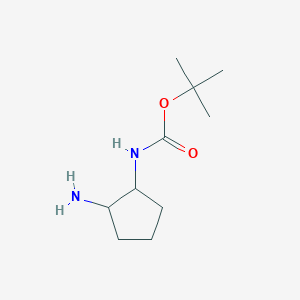
tert-Butyl (3-hydroxycyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (3-hydroxycyclopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “tert-Butyl (3-hydroxycyclopentyl)carbamate” involves several steps. In one method, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, which is then cooled in an ice bath. A 70% solution of ammonia (0.6mL) is slowly added to the reaction mixture. The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-hydroxycyclopentyl)carbamate” is characterized by a cyclopentyl ring attached to a carbamate group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH) group. The compound has a molecular weight of 201.27 .Chemical Reactions Analysis
“tert-Butyl (3-hydroxycyclopentyl)carbamate” is involved in various chemical reactions. For instance, it is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also participate in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
“tert-Butyl (3-hydroxycyclopentyl)carbamate” has a boiling point of 321°C at 760 mmHg . It has a flash point of 148°C . The compound is solid at room temperature and should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
tert-Butyl (3-hydroxycyclopentyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group during chemical synthesis, allowing for further reactions to occur without affecting this functional group .
Synthesis of Tetrasubstituted Pyrroles
This compound is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic aromatic organic compounds, and their functionalization can lead to a variety of applications in pharmaceuticals and materials science .
Development of New Antioxidants
In polymer science, derivatives of tert-butyl (3-hydroxycyclopentyl)carbamate have been explored for the synthesis of new monomeric antioxidants. These compounds show potential in stabilizing polymers against thermal oxidation and can copolymerize with vinyl monomers, enhancing the durability and lifespan of polymers.
Simulation Visualizations in Computational Chemistry
The compound has relevance in computational chemistry as well. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize data from compounds like tert-butyl (3-hydroxycyclopentyl)carbamate to produce simulation visualizations that are critical for understanding molecular interactions and dynamics .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxycyclopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207729-04-2 |
Source


|
| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)




